N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide
Overview
Description
N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
The synthesis of N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoxaline core.
Scientific Research Applications
N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its antitumoral activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide can be compared with other quinoxaline derivatives, such as:
3,4-Disubstituted maleimides: These compounds also exhibit various biological activities, including enzyme inhibition and antibacterial properties.
Dimethylaminoquinolines: These compounds are used in the synthesis of dyes and have applications in materials science.
Other quinoxaline derivatives: . The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-27(2)16-12-10-15(11-13-16)23-21-22(25-20-9-4-3-8-19(20)24-21)26-33(31,32)18-7-5-6-17(14-18)28(29)30/h3-14H,1-2H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGKLHFZVMNAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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